molecular formula C6H5BrN2O2 B2853966 2-(bromomethyl)-6-nitroPyridine CAS No. 83004-08-4

2-(bromomethyl)-6-nitroPyridine

Cat. No.: B2853966
CAS No.: 83004-08-4
M. Wt: 217.022
InChI Key: HCYOIAGXVSXBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-6-nitroPyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group at the second position and a nitro group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-nitroPyridine typically involves the bromination of 6-nitroPyridine. One common method is the reaction of 6-nitroPyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-6-nitroPyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(bromomethyl)-6-nitroPyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.

    Medicine: It has potential applications in drug discovery and development. The compound can be used to create new pharmacophores or modify existing drugs to enhance their efficacy and selectivity.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-nitroPyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-6-nitroPyridine
  • 2-(iodomethyl)-6-nitroPyridine
  • 2-(bromomethyl)-4-nitroPyridine

Uniqueness

2-(bromomethyl)-6-nitroPyridine is unique due to the specific positioning of the bromomethyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-(bromomethyl)-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-6(8-5)9(10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYOIAGXVSXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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